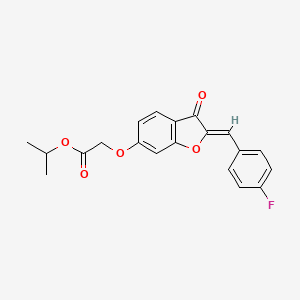

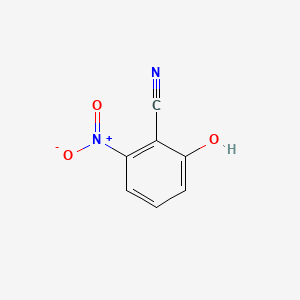

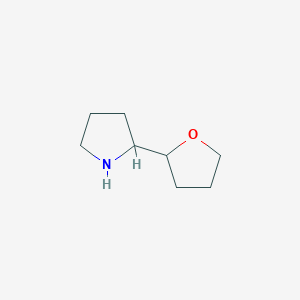

![molecular formula C14H26N2O4S B2800375 Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate CAS No. 2253638-47-8](/img/structure/B2800375.png)

Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate” is a chemical compound with the CAS Number: 2287268-42-0 . It has a molecular weight of 304.41 . The compound is also known as "tert-butyl 9-amino-1-oxa-9lambda6-thia-4-azaspiro [5.5]undec-8-ene-4-carboxylate 9-oxide" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-6-7-18-13(10-15)4-8-20(14,17)9-5-13/h8H,4-7,9-10H2,1-3H3, (H2,14,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique

Synthesis and Structural Studies :

- Lin et al. (2010) developed a new spirocyclization method for synthesizing 1-oxa-7-thiaspiro[5.5]undecanes, like the compound , via a tandem Ferrier rearrangement, glycosylation, and Friedel–Crafts alkylation. These methods are crucial for the synthesis of complex organic compounds (Lin et al., 2010).

- Deslongchamps et al. (1981) studied similar compounds for understanding stereoelectronic effects in monothio and dithioacetal functions, contributing to the knowledge of molecular configurations and interactions (Deslongchamps et al., 1981).

Chemical Reactions and Modifications :

- Rao et al. (2017) described using a similar compound as a reagent for preparing N-Boc-amino acids, highlighting its utility in the synthesis of protected amino acids without racemization (Rao et al., 2017).

- Padwa et al. (2003) discussed the preparation and Diels–Alder reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating the compound's potential in cycloaddition reactions, a key reaction type in organic synthesis (Padwa et al., 2003).

Polymer Chemistry and Materials Science :

- Yachigo et al. (1992) explored the compound's derivatives as polymer stabilizers, particularly their synergistic stabilizing effects in combination with other antioxidants, highlighting its importance in enhancing polymer stability (Yachigo et al., 1992).

Safety and Regulatory Evaluation :

- The European Food Safety Authority (EFSA) conducted a risk assessment of a related compound, focusing on its use in food contact materials. This study emphasizes the importance of ensuring the safety of such compounds in consumer products (EFSA, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl N-(9-imino-9-oxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-11-4-7-19-14(10-11)5-8-21(15,18)9-6-14/h11,15H,4-10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUDHOGVWMPLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC2(C1)CCS(=N)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)